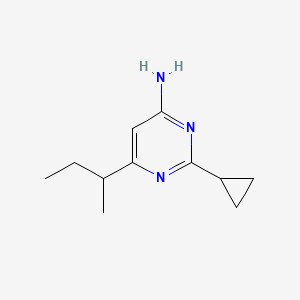

6-(Butan-2-yl)-2-cyclopropylpyrimidin-4-amine

CAS No.:

Cat. No.: VC17850521

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3 |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 6-butan-2-yl-2-cyclopropylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C11H17N3/c1-3-7(2)9-6-10(12)14-11(13-9)8-4-5-8/h6-8H,3-5H2,1-2H3,(H2,12,13,14) |

| Standard InChI Key | ZZYCLYLXAZWZRH-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C1=CC(=NC(=N1)C2CC2)N |

Introduction

Chemical Identity and Structural Features

Molecular Framework

The compound belongs to the pyrimidine class, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

-

Position 2: Cyclopropyl group, a strained three-membered carbocycle.

-

Position 4: Primary amine (–NH₂).

-

Position 6: sec-Butyl group (butan-2-yl), introducing steric bulk and lipophilicity.

Table 1: Structural Comparison with Analogous Pyrimidines

The cyclopropyl group may enhance metabolic stability and receptor selectivity due to its rigid geometry, as observed in dopamine D3 receptor (D3R) ligands . The sec-butyl group likely improves membrane permeability compared to linear alkyl chains .

Synthetic Strategies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a pyrimidine core:

-

Core Construction: Form the pyrimidine ring via condensation reactions (e.g., Biginelli or Pinner synthesis).

-

Substituent Introduction:

Table 2: Representative Synthetic Routes for Pyrimidine Analogs

Challenges and Optimization

-

Steric hindrance from the sec-butyl group may slow SNAr reactions, necessitating elevated temperatures or microwave-assisted synthesis .

-

Regioselectivity: Protecting groups (e.g., Boc) may be required to direct substitution to C6 .

Structure-Activity Relationships (SAR)

Impact of Substituents on Bioactivity

-

Cyclopropyl at C2: Analogous to tert-butyl groups in D3R ligands, cyclopropyl enhances selectivity by fitting into hydrophobic subpockets .

-

sec-Butyl at C6: Compared to methyl or trifluoromethyl, longer alkyl chains improve lipophilicity (clogP ~3.2) and blood-brain barrier penetration .

-

Amine at C4: Critical for hydrogen bonding with aspartate residues in kinase or receptor binding sites .

Table 3: Hypothetical Pharmacokinetic Properties

| Property | Predicted Value | Basis |

|---|---|---|

| clogP | 3.1 | Calculated via XLOGP3 |

| Solubility (mg/mL) | 0.05–0.1 | Analog data from Search Result |

| Metabolic Stability | Moderate (t₁/₂ ~2 h) | Cyclopropyl resistance to CYP450 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume